molecular formula C12H13FO B1176251 9-(Cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-1H-purin-6(9H)-one CAS No. 149819-61-4

9-(Cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-1H-purin-6(9H)-one

Cat. No.: B1176251
CAS No.: 149819-61-4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

9-(Cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-1H-purin-6(9H)-one is a complex organic compound with significant importance in various scientific fields This compound is known for its unique structure, which includes a purine base attached to a 1,3-oxathiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-1H-purin-6(9H)-one typically involves multiple steps, starting with the preparation of the 1,3-oxathiolane ring. This can be achieved through the reaction of a suitable diol with a thiol under acidic conditions. The purine base is then introduced through a nucleophilic substitution reaction, where the hydroxyl group of the oxathiolane ring reacts with a halogenated purine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(Cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the purine base, leading to the formation of dihydropurine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropurine derivatives.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

9-(Cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-1H-purin-6(9H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(Cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    9-(Trans-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-1H-purin-6(9H)-one: Similar structure but different stereochemistry.

    9-(2-(hydroxymethyl)-1,3-dioxolan-5-yl)-1H-purin-6(9H)-one: Contains a dioxolane ring instead of an oxathiolane ring.

Uniqueness

The unique combination of the oxathiolane ring and the purine base in 9-(Cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-1H-purin-6(9H)-one provides distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

149819-61-4

Molecular Formula

C12H13FO

Molecular Weight

0

Synonyms

9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine

Origin of Product

United States

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